molecular formula C23H16N6O B11459139 [Amino(1-cyano-4-methyl-7-oxo-2,6-diphenyl-5,6-diazaspiro[2.4]hept-4-en-1-yl)methylidene]propanedinitrile

[Amino(1-cyano-4-methyl-7-oxo-2,6-diphenyl-5,6-diazaspiro[2.4]hept-4-en-1-yl)methylidene]propanedinitrile

Cat. No.: B11459139
M. Wt: 392.4 g/mol
InChI Key: NQSUOEFTMHMRMG-UHFFFAOYSA-N
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Description

2-[AMINO({1-CYANO-4-METHYL-7-OXO-2,6-DIPHENYL-5,6-DIAZASPIRO[24]HEPT-4-EN-1-YL})METHYLIDENE]PROPANEDINITRILE is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[AMINO({1-CYANO-4-METHYL-7-OXO-2,6-DIPHENYL-5,6-DIAZASPIRO[2.4]HEPT-4-EN-1-YL})METHYLIDENE]PROPANEDINITRILE typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with amines under controlled conditions. The reaction is often carried out in the presence of catalysts such as Lewis acids to facilitate the formation of the spirocyclic core.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

2-[AMINO({1-CYANO-4-METHYL-7-OXO-2,6-DIPHENYL-5,6-DIAZASPIRO[2.4]HEPT-4-EN-1-YL})METHYLIDENE]PROPANEDINITRILE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Corresponding carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Azides or other substituted derivatives.

Scientific Research Applications

2-[AMINO({1-CYANO-4-METHYL-7-OXO-2,6-DIPHENYL-5,6-DIAZASPIRO[2.4]HEPT-4-EN-1-YL})METHYLIDENE]PROPANEDINITRILE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 2-[AMINO({1-CYANO-4-METHYL-7-OXO-2,6-DIPHENYL-5,6-DIAZASPIRO[2.4]HEPT-4-EN-1-YL})METHYLIDENE]PROPANEDINITRILE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-[AMINO({1-CYANO-4-METHYL-7-OXO-2,6-DIPHENYL-5,6-DIAZASPIRO[2.4]HEPT-4-EN-1-YL})METHYLIDENE]PROPANEDINITRILE: shares similarities with other spirocyclic compounds, such as spirooxindoles and spirocyclic lactams.

Uniqueness

  • The unique spirocyclic structure of 2-[AMINO({1-CYANO-4-METHYL-7-OXO-2,6-DIPHENYL-5,6-DIAZASPIRO[2.4]HEPT-4-EN-1-YL})METHYLIDENE]PROPANEDINITRILE provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H16N6O

Molecular Weight

392.4 g/mol

IUPAC Name

2-[amino-(2-cyano-4-methyl-7-oxo-1,6-diphenyl-5,6-diazaspiro[2.4]hept-4-en-2-yl)methylidene]propanedinitrile

InChI

InChI=1S/C23H16N6O/c1-15-23(21(30)29(28-15)18-10-6-3-7-11-18)19(16-8-4-2-5-9-16)22(23,14-26)20(27)17(12-24)13-25/h2-11,19H,27H2,1H3

InChI Key

NQSUOEFTMHMRMG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C12C(C2(C#N)C(=C(C#N)C#N)N)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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